molecular formula C20H21N3O4 B2695807 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)-2-methylpropanamide CAS No. 1286719-84-3

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)-2-methylpropanamide

Cat. No.: B2695807
CAS No.: 1286719-84-3
M. Wt: 367.405
InChI Key: NQRZXFHNJHGOMZ-UHFFFAOYSA-N
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Description

3-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)-2-methylpropanamide is a pyridazinone derivative characterized by a furan-2-yl substituent at the 3-position of the pyridazinone core and a 2-methoxybenzyl group attached via a 2-methylpropanamide linker. The furan moiety introduces electron-rich aromaticity, which may enhance interactions with biological targets, while the 2-methoxybenzyl group could improve pharmacokinetic properties such as lipophilicity and metabolic stability .

Properties

IUPAC Name

3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-14(20(25)21-12-15-6-3-4-7-17(15)26-2)13-23-19(24)10-9-16(22-23)18-8-5-11-27-18/h3-11,14H,12-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRZXFHNJHGOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)-2-methylpropanamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of 338.4 g/mol. The structure features a furan ring, a pyridazinone moiety, and an amide group, which contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, a series of oxazinonaphthalene-3-one analogs were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, demonstrating significant antiproliferative activity .

Key Findings:

  • Cell Lines Tested: A2780 (ovarian carcinoma), MCF-7 (breast cancer).
  • Mechanism: Induction of cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization.
  • IC50 Values: Compounds with similar structures exhibited IC50 values ranging from 4.47 to 52.8 μM .

The biological activity of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)-2-methylpropanamide is likely mediated through several mechanisms, including:

  • Tubulin Inhibition: Similar compounds have shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Molecular Docking Studies: These studies suggest that the compound may bind effectively to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division .

Case Studies

A specific study focusing on structural modifications of related compounds demonstrated that alterations in the furan and pyridazine rings could enhance biological efficacy while reducing off-target effects such as hERG channel inhibition . This highlights the importance of chemical structure in modulating biological activity.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameActivityIC50 (μM)Mechanism
Compound AAnticancer4.47Tubulin inhibition
Compound BAnticancer52.8Cell cycle arrest
3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)-2-methylpropanamideTBDTBDTBD

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazinone Derivatives

Compound Name Pyridazinone Substituent (Position 3) Linker/Functional Group Key Biological Activity Reference
Target Compound Furan-2-yl 2-Methylpropanamide, N-(2-methoxybenzyl) Not reported in evidence -
6i (Antipyrine/Pyridazinone hybrid) 4-Benzylpiperidin-1-yl Propanamide, N-antipyrine Antipyretic/analgesic (potential)
6j (Antipyrine/Pyridazinone hybrid) Phenyl Propanamide, N-antipyrine Antipyretic/analgesic (potential)
S3 (Pyridazinobenzylpiperidine) 4-Benzylpiperidin-1-yl Acetohydrazide, 2-bromobenzylidene Analgesic, anti-inflammatory
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine Chlorine Amine, N-(2-methoxyphenyl) Structural analog

Key Observations :

  • Furan vs. Aromatic Substituents : The furan-2-yl group in the target compound differs from phenyl or benzylpiperidine groups in analogs (e.g., 6i, S3). Furan’s oxygen atom may enhance hydrogen bonding with target proteins compared to purely hydrophobic aryl groups .
  • 2-Methoxybenzyl Group : This substituent is shared with 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine (), suggesting improved solubility or CNS penetration due to the methoxy group .

Physicochemical and Spectroscopic Properties

Key Observations :

  • Melting Points : Analogs with bulkier substituents (e.g., 6i, 6k) exhibit higher melting points (173–235°C), suggesting stronger intermolecular interactions, whereas the target compound’s melting point remains uncharacterized .
  • IR Data: The C=O stretches in analogs (1620–1681 cm⁻¹) align with typical pyridazinone and amide carbonyl absorptions, likely similar to the target compound .

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